1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine
Description
1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12-9-15(16)19(17-12)14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSAHSZVUSPRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-benzylpyrrolidine with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyrrolidin-3-yl-methanol
- 1-Phenylpyrrolidin-3-yl-methanol
- 1-(2-Methoxyethyl)pyrrolidin-3-yl-methanol
Uniqueness
1-(1-Benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzylpyrrolidine moiety with a pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Biological Activity
1-(1-benzylpyrrolidin-3-yl)-3-methyl-1H-pyrazol-5-amine, a compound belonging to the class of pyrrolidine derivatives, has garnered attention for its potential therapeutic applications in various biological contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H20N4
- Molecular Weight : 256.35 g/mol
- CAS Number : 1274595-13-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist, modulating various signal transduction pathways. Its structural features allow it to effectively bind to active sites on target proteins, influencing their activity and leading to diverse biological effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar pyrazole derivatives have shown submicromolar antiproliferative activity against cancer cell lines, such as MIA PaCa-2 cells. These compounds were found to inhibit mTORC1 activity and induce autophagy, suggesting a novel mechanism of action that could be applicable to this compound as well .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It may interact with neurotransmitter systems or neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. However, specific studies focusing solely on this compound's neuroprotective effects are still limited.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Benzylpyrrolidin-3-yl-methanol | Anticancer activity | Lacks the pyrazole ring |
| 1-(2-Methoxyethyl)pyrrolidin-3-yl-methanol | Potential neuroprotective effects | Contains a methoxy group |
| 1-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol | Anticancer and anti-inflammatory properties | Different substitution on the pyrazole ring |
Case Studies
A notable study examined the structure–activity relationship (SAR) of pyrazole derivatives similar to this compound. The findings indicated that modifications in the benzyl and pyrrolidine moieties significantly impacted biological efficacy, particularly in anticancer assays .
Another investigation focused on the modulation of autophagy by similar compounds, revealing that these agents could disrupt autophagic flux and enhance apoptosis in cancer cells . Such findings suggest that this compound may share similar pathways and mechanisms.
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